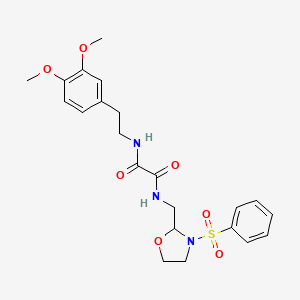
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, also known as 7-bromo-DMIQ, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a brominated derivative of dimethyl isoquinolin-3-one, a heterocyclic aromatic compound found in a variety of natural products. 7-bromo-DMIQ is a colorless solid that is soluble in organic solvents. It has been used as a building block for the synthesis of a variety of organic compounds, as well as for the study of the mechanism of action and biochemical and physiological effects of various compounds.
Mechanism of Action
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one can increase the levels of these neurotransmitters, leading to an overall increase in mood and cognitive functioning.
Biochemical and Physiological Effects
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine, leading to an overall improvement in mood and cognitive functioning. It has also been shown to have anticonvulsant, antidepressant, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has several advantages for use in laboratory experiments. It is a colorless solid that is soluble in organic solvents, making it easy to store and handle. It is also relatively inexpensive, making it a cost-effective option for use in research. However, there are also some drawbacks to using 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments. For example, it has been shown to be toxic in high doses, and can cause adverse side effects in humans and animals.
Future Directions
There are a variety of potential future directions for research involving 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. One potential direction is to further investigate the biochemical and physiological effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, with a focus on its potential therapeutic applications. Another potential direction is to investigate the use of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as a building block for the synthesis of a variety of organic compounds. Additionally, further research could be conducted to investigate the potential toxic effects of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one, and to develop methods to reduce or eliminate these effects. Finally, research could be conducted to investigate the potential of 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one as an inhibitor of MAO, and to develop methods to increase its efficacy.
Synthesis Methods
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is typically synthesized through the reaction of 1,2-dihydroisoquinolin-3-one with bromine in the presence of a base. This reaction is typically done in aqueous solution, and yields the desired product in good yield. Alternatively, a reaction of 1-bromo-2-methylisoquinoline with dimethylformamide can be used to synthesize 7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
Scientific Research Applications
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of a variety of organic compounds, such as benzodiazepines, indoles, and quinolones. It has also been used to study the mechanism of action and biochemical and physiological effects of various compounds, such as anticonvulsants, antidepressants, and anti-inflammatory drugs.
properties
IUPAC Name |
7-bromo-1,1-dimethyl-2,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-6-8(12)4-3-7(9)5-10(14)13-11/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNTSNVHXIOKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CC(=O)N1)C=CC(=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1,1-dimethyl-1,2-dihydroisoquinolin-3(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2391024.png)
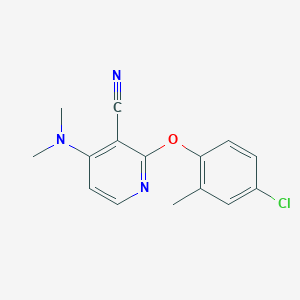
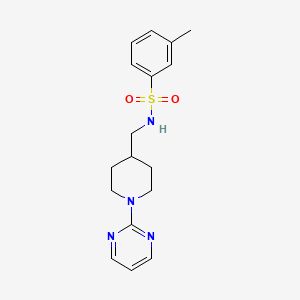
![Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2391028.png)
![4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2391029.png)
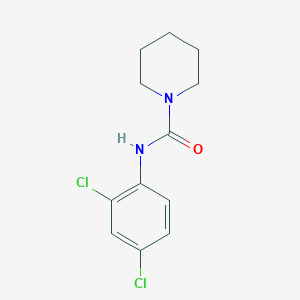
![2-(3,4-dihydroquinolin-1(2H)-yl)-N-(furan-2-ylmethyl)thieno[3,4-d]thiazole-4-carboxamide](/img/structure/B2391031.png)
![N-(3-chlorobenzyl)-N-(2-{(3-chlorobenzyl)[(4-methoxyphenyl)sulfonyl]amino}ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2391032.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2391033.png)
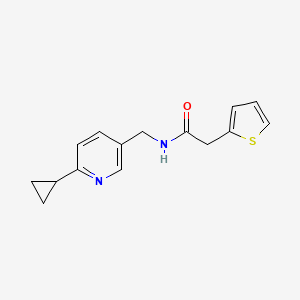
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2391035.png)

